

Application Notes and Protocols for Trap-101 Hydrochloride-Induced Apoptosis

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Compound of Interest

Compound Name: *Trap-101 hydrochloride*

Cat. No.: *B572805*

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Introduction

Trap-101 hydrochloride, also known as AT-101, is the R-(-)-enantiomer of gossypol, a natural polyphenolic compound. It functions as a potent small molecule inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. By acting as a BH3 mimetic, **Trap-101 hydrochloride** binds to the BH3 domain of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their inhibitory effect on pro-apoptotic proteins like Bax and Bak.^[1]^[2] This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.^[1]^[3] Furthermore, **Trap-101 hydrochloride** has been shown to activate the SAPK/JNK signaling pathway, which can also contribute to the induction of apoptosis.^[3]^[4] These application notes provide detailed protocols for utilizing **Trap-101 hydrochloride** to induce apoptosis in cancer cell lines and for the subsequent analysis of the apoptotic process.

Data Presentation

The efficacy of **Trap-101 hydrochloride** in inducing cell death varies across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values from various studies are summarized below.

Cell Line	Cancer Type	IC50/ED50 (µM)	Incubation Time (hours)	Reference
Jurkat T cells	Human leukemic T cells	1.9 (ED50)	24	[4]
U937 cells	Human leukemic cells	2.4 (ED50)	24	[4]
B-cell lymphoma cell lines	B-cell lymphoma	1 - 10 (IC50)	Not Specified	[2]
Head and Neck Squamous Cell Carcinoma (HNSCC)	Head and Neck Cancer	2 - 10 (IC50)	144 (6 days)	[5]
Primary AML blasts (CD34+)	Acute Myeloid Leukemia	2.45 - 76.00 (EC50)	24	[1]

Experimental Protocols

Preparation of Trap-101 Hydrochloride Stock and Working Solutions

Materials:

- **Trap-101 hydrochloride** (AT-101) powder
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Sterile microcentrifuge tubes

Protocol:

- Stock Solution Preparation (10 mM):
 - **Trap-101 hydrochloride** is soluble in DMSO.[6][7]

- To prepare a 10 mM stock solution, dissolve the appropriate amount of **Trap-101 hydrochloride** powder in sterile DMSO. For example, for a compound with a molecular weight of 578.06 g/mol (as gossypol acetic acid), dissolve 5.78 mg in 1 mL of DMSO.
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage.^[6]
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
 - Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
 - It is recommended to prepare fresh working solutions for each experiment.

Cell Culture and Apoptosis Induction Protocol

Materials:

- Cancer cell line of interest (e.g., Jurkat, MCF-7, MDA-MB-231)
- Complete cell culture medium
- Tissue culture plates or flasks
- **Trap-101 hydrochloride** working solution
- Vehicle control (e.g., complete cell culture medium with the same final concentration of DMSO as the highest concentration of **Trap-101 hydrochloride** used)
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Seeding:
 - Culture cells in complete medium in a 37°C, 5% CO₂ incubator.
 - Seed the cells in tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 0.5×10^6 to 1×10^6 cells/mL.
- Treatment:
 - Allow the cells to adhere and stabilize for 24 hours after seeding.
 - Remove the old medium and replace it with fresh medium containing the desired concentrations of **Trap-101 hydrochloride**. It is advisable to test a range of concentrations (e.g., 1 μ M, 5 μ M, 10 μ M, 20 μ M) to determine the optimal concentration for your cell line.
 - For the negative control, treat cells with the vehicle (medium with DMSO) only.
 - A positive control for apoptosis induction, such as staurosporine or etoposide, can also be included.
- Incubation:
 - Incubate the cells for a predetermined period. The optimal incubation time can vary depending on the cell line and the concentration of **Trap-101 hydrochloride**, but a common range is 24 to 72 hours.^[2] A time-course experiment is recommended to determine the optimal time point.
- Cell Harvesting:
 - After incubation, harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells. For suspension cells, collect the entire cell suspension.

- Centrifuge the cell suspension to pellet the cells.
- Wash the cells with ice-cold PBS.

Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

- Harvested cells (treated and control)
- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Staining:
 - Resuspend the washed cell pellets in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
 - Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
 - After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.
 - Set up the flow cytometer with appropriate compensation for FITC and PI channels.
 - Acquire data for at least 10,000 events per sample.

- Analyze the data to distinguish between:
 - Live cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)

Western Blot Analysis of Apoptosis-Related Proteins

Materials:

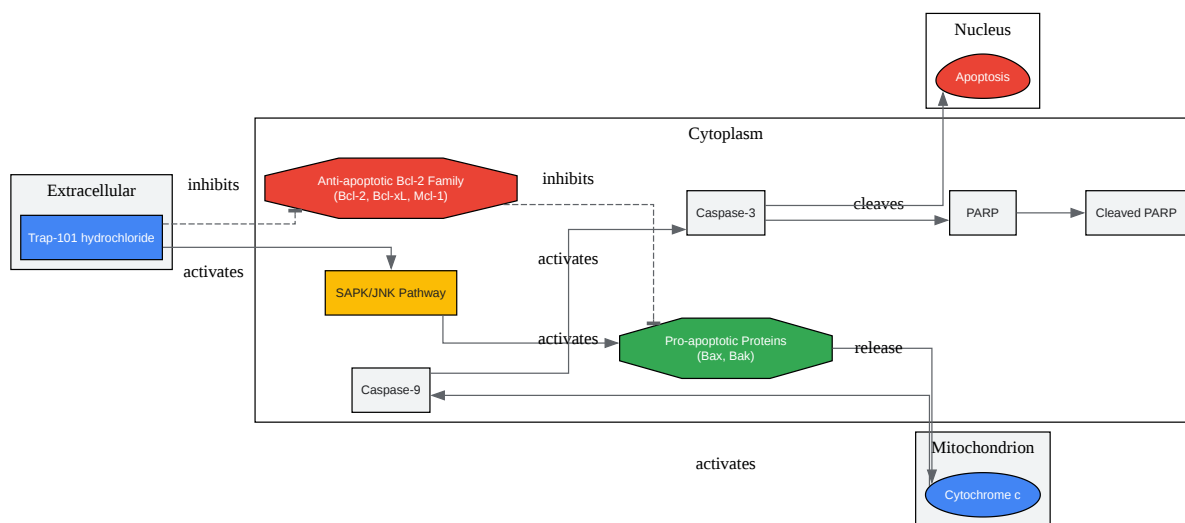
- Harvested cells (treated and control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-JNK, anti-JNK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Protein Extraction:
 - Lyse the cell pellets in lysis buffer on ice.

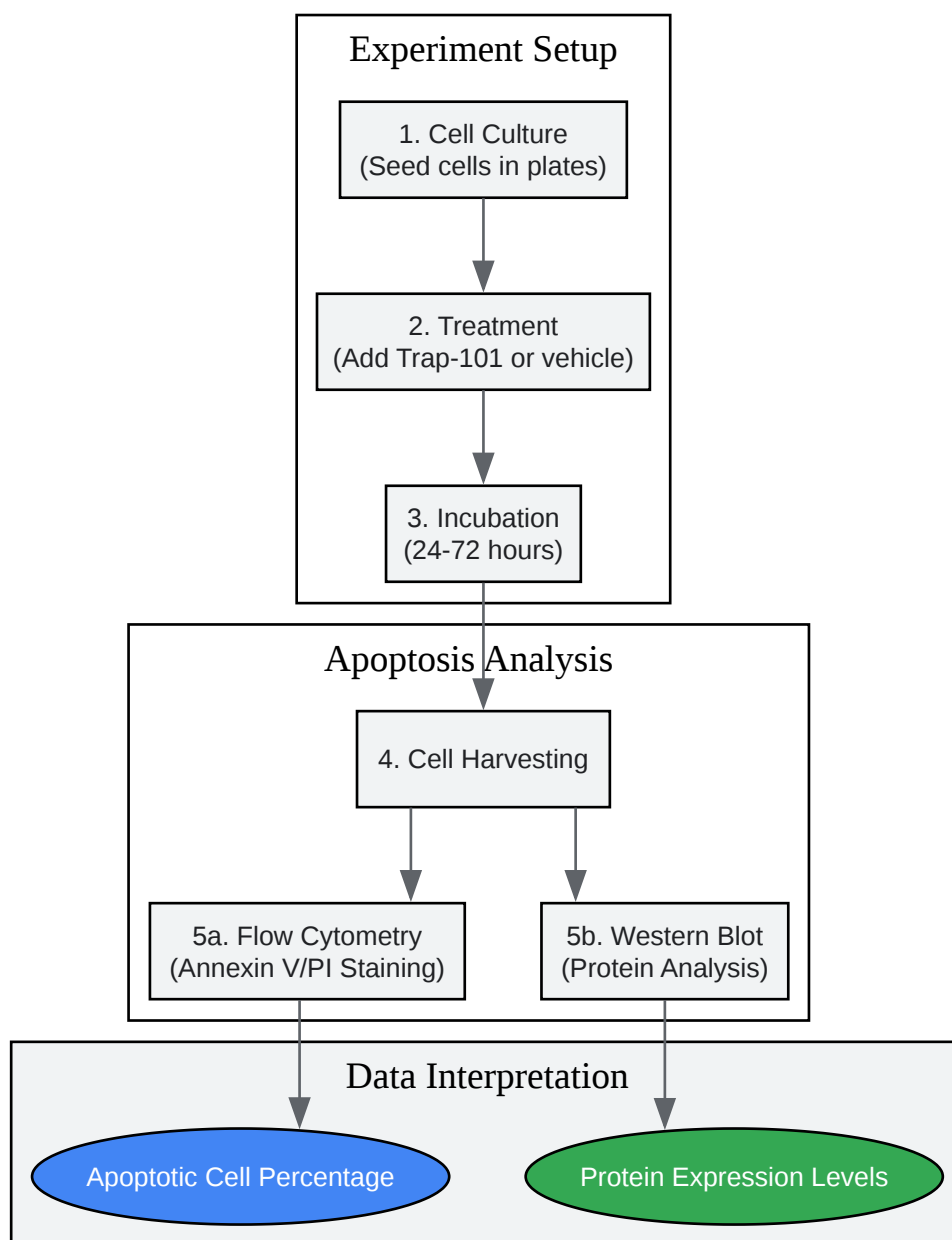
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Use β-actin as a loading control to ensure equal protein loading.

Mandatory Visualization



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Caption: Signaling pathway of **Trap-101 hydrochloride**-induced apoptosis.



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Caption: Experimental workflow for apoptosis induction and analysis.

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